

NF-449 as a Lead Inhibitor of Adenylosuccinate Lyase: A Technical Guide

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Compound of Interest		
Compound Name:	NF-449	
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This technical guide provides an in-depth overview of **NF-449** as a lead compound for the inhibition of adenylosuccinate lyase (ADSL), an enzyme with significant implications in oncology and neurodevelopment. This document outlines the quantitative inhibitory data, detailed experimental methodologies, and the relevant biochemical pathways, offering a comprehensive resource for researchers in drug discovery and development.

Introduction

Adenylosuccinate lyase (ADSL) is a critical enzyme in the de novo purine biosynthesis pathway, where it catalyzes two separate, non-sequential steps: the conversion of succinylaminoimidazole carboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR) and the cleavage of adenylosuccinate (S-AMP) to adenosine monophosphate (AMP).[1] In both reactions, fumarate is produced.[2][3] Given its essential role in purine synthesis, which is vital for cell replication, ADSL has emerged as a potential therapeutic target. [4] Abnormal ADSL activity is linked to human diseases, most notably ADSL deficiency, a rare metabolic disorder with severe neurological symptoms.[1][5]

High-throughput screening efforts have identified **NF-449**, a known P2X1 receptor antagonist, as a potential inhibitor of human ADSL.[2][6][7] This discovery has opened avenues for the development of novel therapeutics targeting ADSL.



Quantitative Inhibitory Data

NF-449 demonstrates competitive inhibition of ADSL.[2] However, its utility as a direct therapeutic is limited by its high molecular weight and polarity, which impede cell permeability. [2] To address this, a smaller fragment of **NF-449**, 2,2'-(1,3-phenylenebis(carbonylimino))-bisbenzenesulfonate (referred to as Compound 1), was synthesized and shown to retain inhibitory activity with improved potential for cell permeability.[2]

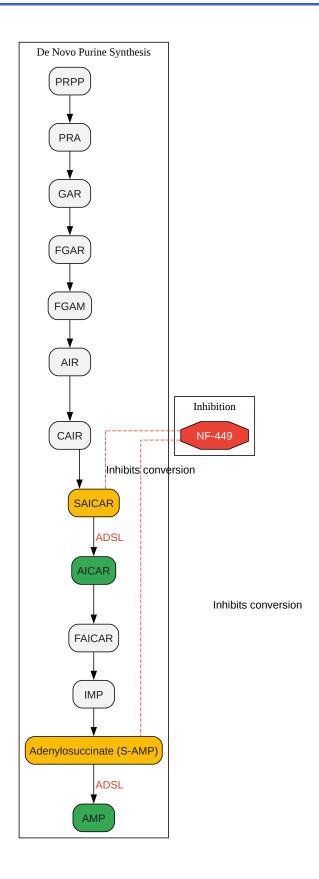
Compound	Target	Inhibition Metric	Value (µM)	Mechanism of Inhibition
NF-449	Recombinant Human ADSL	IC50	1.4	-
Ki	0.24	Competitive		
Compound 1	Recombinant Human ADSL	Ki	0.4	Competitive
Triethylammoniu m salt of Compound 1	ADSL in HeLa cells	IC50	0.4	-

Data sourced from "Development of Cell-Permeable Adenylosuccinate Lyase Inhibitor".[2]

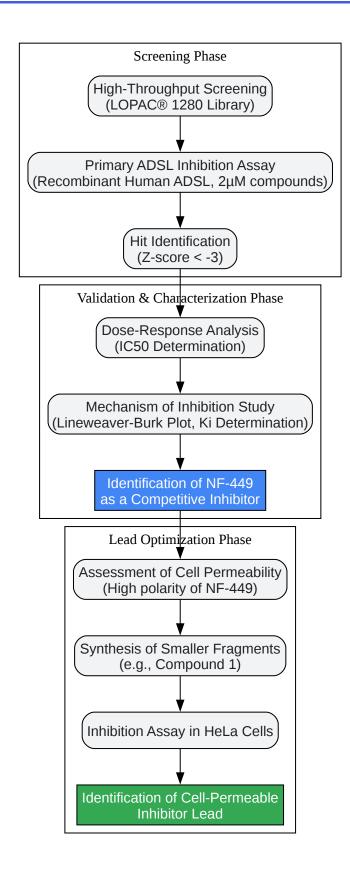
Signaling Pathway: De Novo Purine Synthesis

ADSL plays a pivotal role in two distinct steps of the de novo purine synthesis pathway, which is essential for the production of nucleotides for DNA and RNA synthesis. Inhibition of ADSL disrupts this pathway, leading to an accumulation of its substrates, SAICAR and S-AMP.[8]









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